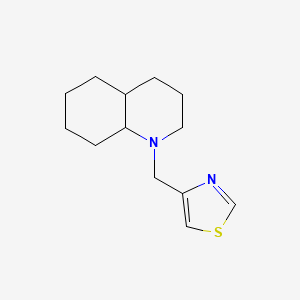![molecular formula C17H17ClN2O B7508200 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMC or DMCN, and it has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMC has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38 MAPK. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects contribute to the anti-inflammatory and anti-tumor properties of DMC.
Biochemical and Physiological Effects:
DMC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. DMC has also been shown to regulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. These effects make DMC a promising candidate for the development of new drugs and therapies.
实验室实验的优点和局限性
One of the main advantages of DMC is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. However, DMC also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, DMC can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of DMC. One area of interest is the development of new drugs and therapies based on the properties of DMC. Another area of interest is the study of the mechanism of action of DMC, which could provide insights into the development of new drugs and therapies. Additionally, the study of the biochemical and physiological effects of DMC could lead to the development of new diagnostic tools and biomarkers. Overall, the study of DMC has the potential to contribute to the development of new drugs and therapies for a wide range of diseases and conditions.
合成方法
The synthesis of DMC involves the reaction of 3-aminomethylbenzonitrile with 4-hydroxycoumarin in the presence of a suitable catalyst. This reaction results in the formation of DMC, which is then purified using standard techniques. The purity of DMC is critical for its use in scientific research, and several methods have been developed to ensure high purity.
科学研究应用
DMC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DMC has also been shown to modulate the immune system and regulate the expression of various genes. These properties make DMC a promising candidate for the development of new drugs and therapies.
属性
IUPAC Name |
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c18-11-13-4-3-5-14(10-13)12-19-16-8-9-20-17-7-2-1-6-15(16)17;/h1-7,10,16,19H,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRZQCMLHGJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC(=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
